

Technical Support Center: Managing Radioactive Waste from Strontium-82 Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-82**

Cat. No.: **B1233234**

[Get Quote](#)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of radioactive waste generated from **Strontium-82** (Sr-82) research.

Frequently Asked Questions (FAQs)

1. What are the primary forms of radioactive waste generated from **Strontium-82** research?

Research involving Sr-82, particularly with Sr-82/Rubidium-82 (Rb-82) generators, produces two main streams of low-level radioactive waste (LLRW):

- Solid Waste: This includes contaminated lab consumables such as gloves, absorbent paper, vials, and syringes.
- Liquid Waste: This primarily consists of the eluate from Sr-82/Rb-82 generators, including the initial daily elutions that are discarded and any unused patient doses. This waste will contain Sr-82, its decay product Rb-82, and the contaminant Strontium-85 (Sr-85).[\[1\]](#)

2. What are the key radionuclides of concern in Sr-82 waste?

The primary radionuclides to manage are:

- **Strontium-82** (Sr-82): The parent isotope with a half-life of 25.35 days.[\[2\]](#)

- Rubidium-82 (Rb-82): The daughter isotope of Sr-82, with a very short half-life of 1.27 minutes.
- Strontium-85 (Sr-85): A common impurity in the production of Sr-82, with a half-life of 64.85 days.

3. How should Sr-82 waste be segregated?

Proper segregation is crucial for safe and compliant waste management. Waste should be separated based on:

- Physical Form: Solid and liquid waste must be collected in separate, clearly labeled containers.
- Half-life: Sr-82 waste, with a half-life of 25.35 days, should be segregated as intermediate-lived waste (half-life between 15 and 120 days).[3][4] It should not be mixed with long-lived isotopes like Carbon-14 or short-lived isotopes that can be decayed-in-storage more rapidly.

4. What is "breakthrough" in the context of Sr-82/Rb-82 generators and why is it a concern?

"Breakthrough" refers to the undesirable presence of the parent radionuclide (Sr-82) and its contaminant (Sr-85) in the Rb-82 eluate that is intended for use.[5][6][7] This is a significant safety concern as it can lead to unintended radiation doses to patients or contaminate research experiments.[6][7][8][9]

5. How long does Sr-82 waste need to be stored for decay?

A general rule of thumb for radioactive waste decay is to store it for at least 10 half-lives. For Sr-82, with a half-life of approximately 25 days, this would be around 250 days. After this period, the radioactivity will have decayed to less than 0.1% of its initial level. However, the presence of Sr-85, with a longer half-life of about 65 days, necessitates a longer decay period of approximately 650 days to reach a similar level of decay. Always confirm with your institution's Radiation Safety Officer (RSO) for specific storage and disposal protocols.

Troubleshooting Guide for Sr-82/Rb-82 Generators

This guide addresses common issues encountered during the use of Sr-82/Rb-82 generators.

Issue	Possible Cause	Troubleshooting Steps
High Sr-82 or Sr-85 Breakthrough Detected	Use of incorrect eluent (e.g., solutions containing calcium like Ringer's lactate).[6][10]	<ol style="list-style-type: none">1. Immediately stop using the generator.2. Quarantine the generator and all associated waste.3. Notify your institution's RSO.4. If applicable, evaluate the radiation dose to any affected patients.[9][11]5. Permanently discontinue the use of the affected generator.[9][11]
Generator column is compromised or has exceeded its expiration limits (e.g., total elution volume).[11]	<ol style="list-style-type: none">1. Verify that the generator has not exceeded its expiration date or total elution volume.2. If within limits, but breakthrough persists, contact the generator manufacturer.3. Do not use the generator for further elutions.	
Inconsistent or Low Rb-82 Yield	Insufficient time between elutions for Rb-82 regeneration.	Allow at least 10 minutes between elutions for the Rb-82 to build up from the Sr-82 decay.[12]
Issues with the infusion system or tubing.	<ol style="list-style-type: none">1. Check all connections for leaks or blockages.2. Ensure the infusion system is properly calibrated and functioning according to the manufacturer's instructions.	

"0" Reading on Dose Calibrator for Breakthrough Measurement	Dose calibrator is not set to the correct scale (e.g., set to millicuries instead of microcuries).[6][8]	1. Ensure the dose calibrator is manually switched to the microcurie (μCi) scale for breakthrough measurements. 2. Re-assay the sample on the correct setting.
The sample has completely decayed.	While Rb-82 decays quickly, Sr-82 and Sr-85 have much longer half-lives. A "0" reading for strontium breakthrough is highly unlikely if breakthrough has occurred. Always verify the dose calibrator settings.	

Data Presentation

Table 1: Isotope Properties

Isotope	Half-Life	Decay Mode	Primary Emissions
Strontium-82 (Sr-82)	25.35 days[2]	Electron Capture	X-rays
Rubidium-82 (Rb-82)	1.27 minutes	Positron Emission (β^+)	511 keV gamma photons
Strontium-85 (Sr-85)	64.85 days	Electron Capture	514 keV gamma photons

Table 2: Sr-82/Rb-82 Generator Quality Control Limits

Parameter	Alert Limit	Expiration Limit
Sr-82 Breakthrough	0.002 μCi Sr-82 / mCi Rb-82[11][13]	0.01 μCi Sr-82 / mCi Rb-82[11]
Sr-85 Breakthrough	0.02 μCi Sr-85 / mCi Rb-82[11][13]	0.1 μCi Sr-85 / mCi Rb-82[11]
Total Elution Volume	14 Liters[11][13]	17 Liters[11]

Table 3: Shielding for Sr-82 and its Decay Products

Radiation Type	Shielding Material	Recommended Thickness
Beta Particles/Electrons	Plastic (e.g., Plexiglas)	6 mm will absorb all beta emissions. [3]
Gamma/X-rays	Lead (Pb)	1.7 cm of lead will reduce the gamma dose rate by 90%. [3]

Experimental Protocols

Protocol 1: Daily Quality Control and Breakthrough Test for Sr-82/Rb-82 Generators

Objective: To ensure the purity of the Rb-82 eluate and to quantify any Sr-82 and Sr-85 breakthrough before any experimental or clinical use. This procedure must be performed daily.

Materials:

- Sr-82/Rb-82 generator and infusion system
- Additive-free 0.9% Sodium Chloride Injection, USP[\[9\]](#)[\[11\]](#)
- Sterile elution vial
- Vented needle
- Dose calibrator
- Lead shielding for the vial

Procedure:

- First Elution (Discard):
 - Aseptically elute the generator with 50 mL of additive-free 0.9% Sodium Chloride Injection USP.[\[12\]](#)

- Collect this first eluate in a designated waste container and discard it according to your institution's radioactive waste procedures.[\[12\]](#) This step removes any Rb-82 that has accumulated overnight.
- Generator Regeneration:
 - Wait for a minimum of 10 minutes to allow for the regeneration of Rb-82 from the decay of Sr-82.[\[5\]](#)[\[12\]](#)
- Second Elution (Test Elution):
 - Place a new sterile elution vial inside a lead shield.
 - Aseptically elute the generator with 50 mL of additive-free 0.9% Sodium Chloride Injection USP at a rate of 50 mL/min, collecting the eluate in the shielded vial.[\[2\]](#)[\[11\]](#) Note the exact time at the end of elution (EOE).
- Rb-82 Activity Measurement:
 - Using the dose calibrator set for Rb-82, measure the activity of the eluate at a precise time point after EOE (e.g., 2.5 minutes).
 - Correct this reading for decay back to the EOE time using the appropriate decay factor for Rb-82.
- Sr-82 and Sr-85 Breakthrough Measurement:
 - Allow the eluate to decay for at least 60 minutes. This allows the short-lived Rb-82 to decay away, making it possible to measure the longer-lived strontium isotopes.
 - Set the dose calibrator to the appropriate setting for Sr-82/Sr-85 measurement as per the manufacturer's instructions. Crucially, ensure the calibrator is on the microcurie (μ Ci) scale.[\[6\]](#)[\[8\]](#)
 - Measure the activity in the vial. This reading represents the combined activity of Sr-82 and Sr-85.
 - Calculate the concentration of Sr-82 and Sr-85 in μ Ci per mCi of Rb-82 (from step 4).

- Compare the results to the alert and expiration limits in Table 2.
- Record Keeping:
 - Document all measurements, including the total eluate volume, Rb-82 activity, Sr-82 and Sr-85 breakthrough values, and the date and time.

Protocol 2: Segregation and Disposal of Sr-82 Waste

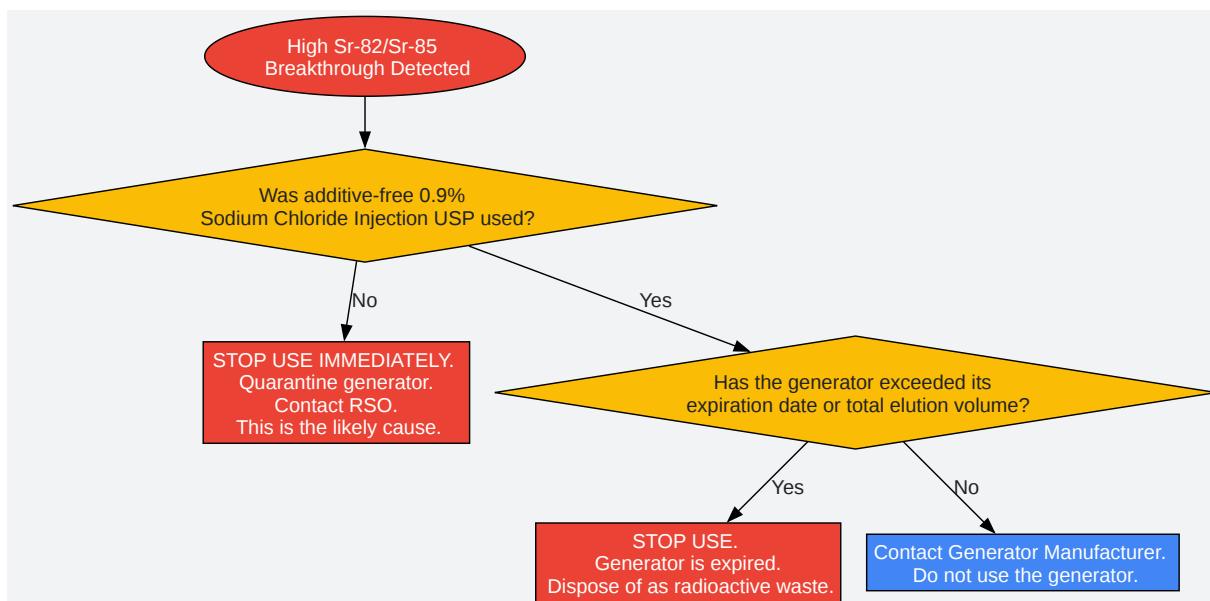
Objective: To safely segregate and store waste containing Sr-82 and its byproducts until it can be disposed of in compliance with regulatory requirements.

Materials:

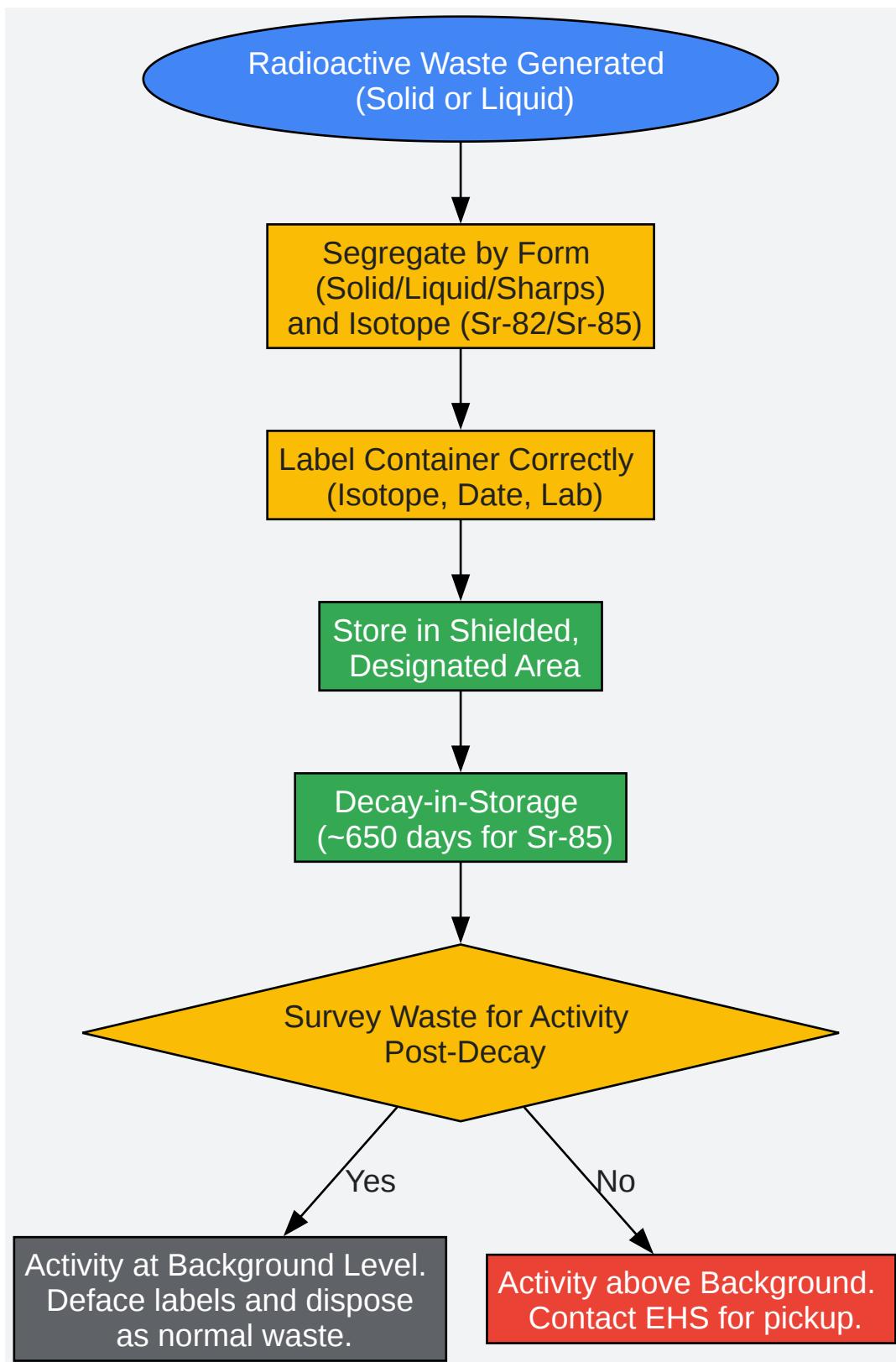
- Designated and labeled waste containers for solid and liquid intermediate-lived radioactive waste.
- Personal Protective Equipment (PPE): lab coat, safety glasses, and disposable gloves.
- Radiation survey meter.

Procedure:

- Waste Segregation at the Source:
 - Solid Waste: Place all contaminated solid items (gloves, absorbent pads, empty vials, etc.) into a designated, clearly labeled container for intermediate-lived solid radioactive waste.
 - Liquid Waste: Collect all liquid waste from generator elutions in a designated, labeled container for intermediate-lived liquid radioactive waste. Do not mix with other radioactive or hazardous chemical waste.
 - Sharps: Any contaminated sharps (needles, etc.) must be placed in a designated radioactive sharps container.
- Labeling:


- All waste containers must be clearly labeled with the radiation symbol, the isotope(s) present (Sr-82, Sr-85), the date, and the lab or personnel responsible.
- Storage:
 - Store waste containers in a designated and shielded radioactive waste storage area.
 - The storage area should be secure and access should be restricted to authorized personnel.
 - Regularly survey the exterior of the waste containers and the storage area for contamination.
- Disposal:
 - Decay-in-Storage: Store the waste for a period of at least 10 half-lives of the longest-lived isotope (Sr-85, ~650 days).
 - Post-Decay Survey: After the decay period, survey the waste container with a sensitive radiation detector in a low-background area. If the radiation levels are indistinguishable from background, the waste can be disposed of as non-radioactive waste. Remember to deface or remove all radiation symbols before disposal.
 - Sewer Disposal (for liquids): Small quantities of liquid waste may be eligible for sewer disposal, but this is highly regulated. The waste must be readily soluble in water, and the disposal must not exceed the monthly and annual activity limits set by regulatory bodies (e.g., as specified in 10 CFR 20.2003) and your institution's license.[\[14\]](#) Always consult with your RSO before disposing of any radioactive material via the sewer.
 - Waste Pickup: For waste that cannot be decayed-in-storage or disposed of via the sewer, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed radioactive waste broker.

Visualizations



[Click to download full resolution via product page](#)

Sr-82 Decay Chain

[Click to download full resolution via product page](#)

Sr-82/Rb-82 Generator Troubleshooting

[Click to download full resolution via product page](#)

Sr-82 Waste Management Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 2. nucmedtutorials.com [nucmedtutorials.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. aapm.org [aapm.org]
- 6. dhhs.ne.gov [dhhs.ne.gov]
- 7. auntminnie.com [auntminnie.com]
- 8. nrc.gov [nrc.gov]
- 9. FDA reminds imaging facilities to follow safety procedures for rubidium 82 generators used in Positron Emission Tomography (PET) myocardial perfusion imaging | FDA [fda.gov]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. These highlights do not include all the information needed to use CARDIOGEN-82 safely and effectively. See full prescribing information for CARDIOGEN-82. CARDIOGEN-82® (rubidium Rb 82 generator) to produce rubidium chloride Rb 82 injection, for intravenous use Initial U.S. Approval: 1989 [dailymed.nlm.nih.gov]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. bracco.com [bracco.com]
- 14. hps.org [hps.org]
- To cite this document: BenchChem. [Technical Support Center: Managing Radioactive Waste from Strontium-82 Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233234#managing-radioactive-waste-from-strontium-82-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com